6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Overview
Description
6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is a derivative of carbazole, a compound known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to facilitate the cyclization process . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
- 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid
Uniqueness
6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 6-position and the tetrahydrocarbazole core make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-2-4-12-10(6-8)11-7-9(14(16)17)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBUQRILUMGUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383119 | |
Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640873 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
446829-41-0 | |
Record name | 2,3,4,9-Tetrahydro-3-methyl-1H-carbazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446829-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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